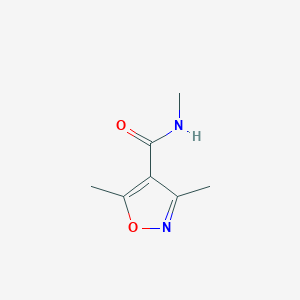

N,3,5-Trimethylisoxazole-4-carboxamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N,3,5-trimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-4-6(7(10)8-3)5(2)11-9-4/h1-3H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUWUHDVNDSMPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of N,3,5 Trimethylisoxazole 4 Carboxamide Analogues

Theoretical Frameworks for SAR in Isoxazole (B147169) Carboxamide Research

The foundational principle of Structure-Activity Relationship (SAR) studies is that the biological activity of a compound is directly related to its chemical structure. For isoxazole carboxamides, this involves systematically altering the molecular structure and observing the corresponding changes in biological effect. The isoxazole ring serves as a critical scaffold, and its modification is a key strategy for developing new treatments with enhanced potency and reduced toxicity. ijpca.org

SAR in this class of compounds is guided by several theoretical considerations:

Substituent Effects: The electronic and steric properties of substituents on both the isoxazole ring and the carboxamide moiety can profoundly influence interactions with biological targets. kuey.net

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can help to probe the importance of those groups for activity and to optimize pharmacokinetic profiles.

Conformational Analysis: The three-dimensional arrangement of the molecule dictates how it fits into a biological receptor. Understanding the preferred conformations of flexible molecules is crucial for predicting and explaining their activity.

The ultimate goal of these theoretical frameworks is to build a comprehensive model that can predict the biological activity of novel analogues, thereby streamlining the drug discovery process.

Influence of Substituents on the Isoxazole Ring and Carboxamide Moiety on Activity

Systematic studies have demonstrated that the nature and position of substituents on the isoxazole carboxamide scaffold are critical determinants of biological activity. Modifications at the C-3, C-4, and C-5 positions of the isoxazole ring, as well as on the carboxamide nitrogen, have led to significant variations in potency and selectivity across different biological targets. rsc.org

For instance, in the context of antibacterial activity, the presence of electron-donating groups such as methoxy (B1213986) and dimethylamino, or halogens like bromine on a C-5 phenyl ring, has been shown to enhance efficacy. ijpca.org Conversely, electron-withdrawing groups like nitro and chlorine on a C-3 phenyl ring also contribute to increased antibacterial action. ijpca.org

In the realm of anti-inflammatory and anticancer agents, specific substitutions have yielded promising results. A sulfonylmethyl group at the para position of a phenyl ring attached to the isoxazole core was found to be a potent feature for both analgesic and anti-inflammatory activity. nih.gov Similarly, the introduction of a furfuryl ring to the isoxazole moiety has been linked to enhanced anti-inflammatory and anticancer effects. nih.gov

The following table summarizes key SAR findings for isoxazole carboxamide analogues targeting different activities:

| Activity | Favorable Substitutions on Isoxazole Ring | Favorable Substituents on Carboxamide Moiety |

|---|---|---|

| Analgesic | Methyl group at C-3; Substituted phenyl at C-5 nih.gov | Unsubstituted nih.gov |

| Anti-inflammatory | Substituted phenyl, pyridine, or indole (B1671886) at C-3; Isopropyl at C-5 nih.gov | Substituted phenyl nih.gov |

| Anticancer | Substituted phenyl, furan, or indole at C-3; Substituted phenyl, indole, thiazole, or quinoline (B57606) at C-5 nih.gov | Arylsulfonyl or arylamido groups nih.gov |

| Antibacterial | Nitro or chlorine groups on C-3 phenyl ring ijpca.org | Methoxy, dimethyl amino, or bromine groups on C-5 phenyl ring ijpca.org |

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is a critical factor governing its interaction with a biological target. For isoxazole carboxamides, which can possess multiple rotatable bonds, understanding the preferred spatial arrangement is key to elucidating the SAR. Molecular modeling and X-ray crystallography are powerful tools for this purpose.

Docking studies have revealed that the conformation of the carboxamide linker and its substituents can significantly impact binding affinity. For example, the incorporation of a phenyl amide was found to provide more favorable conformations for fitting into the binding site of the COX-1 enzyme. nih.gov The spatial orientation of substituents on phenyl rings attached to the isoxazole core can also dictate binding modes. In one study, a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on another guided the 5-methyl-isoxazole ring into a secondary binding pocket of the COX-2 enzyme, leading to ideal binding interactions. researchgate.net

The flexibility of linkers between the core isoxazole and other moieties is also a determinant of activity. An increased chain length (n ≥ 2) between a secondary amine and a phenyl group was found to dramatically increase the activity of certain kinase inhibitors. mdpi.com This suggests that increased flexibility allows for an optimal binding conformation. mdpi.com Conversely, restricted rotation in a linker, such as in a methylated amine linker, can lead to a drop in potency. The three-dimensional structure of a molecule is paramount for its fit to a binding site; however, the bound conformation may not be the one with the minimum energy. A less favored, higher-energy conformation may bind if the net interaction energy is sufficient to overcome the energy difference. nih.gov

Pharmacophore Elucidation and Design Principles for Isoxazole Carboxamides

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For isoxazole carboxamides, several key pharmacophoric features have been identified that are crucial for their biological activities.

The isoxazole ring itself is often a central component of the pharmacophore, with its nitrogen and oxygen atoms capable of participating in hydrogen bonding and other polar interactions. najah.edu Molecular docking studies have highlighted the importance of the carbonyl oxygen of the carboxamide group and the nitrogen atom of the isoxazole ring as key pharmacophoric elements that establish bonding interactions with receptor sites.

Specific atoms within substituent groups have also been identified as critical for activity. For instance, in a series of selective COX-2 inhibitors, molecular modeling indicated that the sulfur atom of a sulfonylmethyl group and the C-3 methyl group were crucial for selective inhibition. nih.gov

Based on these findings, key design principles for isoxazole carboxamides include:

Incorporation of the Isoxazole Core: The isoxazole ring is a proven scaffold for a wide range of biological activities. najah.edu

Strategic Placement of Hydrogen Bond Donors and Acceptors: The nitrogen and oxygen atoms of the isoxazole and the carbonyl of the carboxamide are important interaction points.

Modulation of Lipophilicity and Electronic Properties: The addition of specific substituents can fine-tune the molecule's properties to enhance target binding and improve pharmacokinetic profiles.

Conformational Control: The use of rigid or flexible linkers can be employed to lock the molecule into a bioactive conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for N,3,5-Trimethylisoxazole-4-carboxamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.com This approach is invaluable in drug discovery for predicting the activity of untested compounds, optimizing lead structures, and understanding the mechanisms of drug action. nih.gov

In the context of isoxazole carboxamides and related structures, QSAR models are developed by calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as lipophilicity, electronic effects, and steric parameters. Statistical methods are then used to correlate these descriptors with the observed biological activity.

Several QSAR studies on carboxamide-containing compounds have provided valuable insights. For example, a 3D-QSAR study on a series of carboxamide sulfonamide derivatives with antimalarial activity was used to develop models that could predict the activity of new molecules. nih.gov In another study, a QSAR model was generated for a series of N-(2-phenoxy) ethyl imidazo[1,2-a] pyridine-3-carboxamide (B1143946) derivatives to predict their anti-tubercular activity. researchgate.net This model successfully identified key structural features and was used to design new compounds with potentially higher activity. researchgate.net

While a specific QSAR model for this compound derivatives is not detailed in the provided context, the principles of QSAR are directly applicable. By synthesizing a series of analogues with systematic variations and measuring their biological activity, a predictive QSAR model could be developed. Such a model would be instrumental in guiding the rational design of new, more potent derivatives.

Molecular Mechanisms of Action and Biological Target Interactions of Isoxazole Carboxamides

Investigation of Enzymatic Inhibition Profiles

There is no specific information available in the reviewed literature detailing the enzymatic inhibition profile of N,3,5-Trimethylisoxazole-4-carboxamide. Studies on other isoxazole-containing compounds have shown inhibitory activity against various enzymes, but these findings cannot be extrapolated to the specific target compound.

Receptor Binding and Modulation Studies

Specific data on the receptor binding and modulation properties of this compound are not present in the available scientific literature. While some isoxazole (B147169) carboxamide derivatives have been identified as modulators of receptors such as AMPA receptors, there is no direct evidence to associate this compound with any particular receptor target.

Cellular Pathway Perturbation Analyses

No studies were found that specifically analyze the perturbation of cellular pathways by this compound. Understanding how a compound affects cellular signaling cascades requires specific experimental investigation, which has not been published for this molecule.

Ligand-Target Interaction Dynamics

Detailed computational or experimental studies elucidating the ligand-target interaction dynamics of this compound are not available. Such studies are crucial for understanding the molecular basis of a compound's activity and require prior identification of a biological target.

Due to the lack of specific research on this compound, a data table of its biological activities cannot be generated.

Computational Chemistry Approaches in N,3,5 Trimethylisoxazole 4 Carboxamide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of N,3,5-Trimethylisoxazole-4-carboxamide. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. nih.govnih.gov This provides a detailed understanding of its electronic structure, geometry, and chemical reactivity. nih.gov

DFT is commonly used to perform geometry optimization, finding the most stable three-dimensional arrangement of atoms in the molecule. nih.gov From this optimized structure, various electronic properties can be calculated. scielo.org.mx Frontier Molecular Orbital (FMO) analysis, which identifies the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. scielo.org.mxajchem-a.com These maps identify electron-rich regions (prone to electrophilic attack) and electron-deficient regions (prone to nucleophilic attack), which is vital for predicting how this compound might interact with biological targets. ajchem-a.com

Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Description | Significance in Research |

|---|---|---|

| Optimized Geometry | The lowest energy, most stable 3D conformation of the molecule. | Provides the foundational structure for all other computational studies like docking and molecular dynamics. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity of the molecule to donate electrons in a reaction. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity of the molecule to accept electrons in a reaction. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov |

| MEP Map | A map of the electrostatic potential on the molecule's surface. | Identifies positive, negative, and neutral regions, predicting sites for intermolecular interactions. scielo.org.mxajchem-a.com |

Molecular Docking Simulations for Predicting Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. researchgate.netsaapjournals.org For this compound, docking simulations are essential for predicting how it might interact with a specific biological target, such as an enzyme or receptor active site. nih.gov The process involves placing the ligand (the isoxazole (B147169) compound) into the binding site of the protein and evaluating the geometric and energetic fit. nih.gov

Scoring functions are used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally suggests a more stable and favorable interaction. researchgate.netmdpi.com These simulations provide detailed 3D models of the ligand-protein complex, highlighting key intermolecular interactions such as:

Hydrogen bonds: Crucial for specificity and strong binding.

Hydrophobic interactions: Important for stabilizing the ligand within non-polar pockets of the active site. researchgate.net

Electrostatic interactions: Occur between charged or polar groups on the ligand and receptor. researchgate.net

The insights gained from docking can guide the rational design of new isoxazole derivatives by suggesting modifications to the this compound structure that could enhance binding affinity and selectivity. nih.govresearchgate.net

Table 2: Typical Outputs of a Molecular Docking Simulation for an Isoxazole Derivative

| Output | Description | Example from Isoxazole Research |

|---|---|---|

| Binding Pose | The predicted 3D orientation of the ligand within the protein's active site. | The isoxazole ring is positioned within a hydrophobic pocket while the carboxamide group forms hydrogen bonds. nih.govnih.gov |

| Binding Affinity/Score | A numerical score (e.g., kcal/mol) that estimates the strength of the ligand-receptor interaction. | Scores ranging from -8 to -9 kcal/mol indicate a high binding affinity for the target. researchgate.net |

| Key Interacting Residues | The specific amino acids in the protein that form significant interactions with the ligand. | Interactions with residues such as Glycine, Asparagine, and Lysine through hydrogen bonds and hydrophobic contacts. researchgate.net |

| Interaction Types | A list of the specific non-covalent bonds formed (e.g., hydrogen bonds, hydrophobic contacts). | Identification of 2-3 key hydrogen bonds with backbone or side-chain atoms of the receptor. nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations use classical mechanics to model the movements of atoms and molecules over time, providing a realistic representation of the ligand-protein complex's behavior in a simulated physiological environment (e.g., in water). chemrxiv.org

For a complex of this compound with its target protein, an MD simulation can:

Assess Binding Stability: By tracking the ligand's position and orientation over the simulation time (typically nanoseconds), researchers can determine if the binding pose predicted by docking is stable. mdpi.commdpi.com

Analyze Conformational Changes: MD can reveal how the protein and ligand adapt to each other upon binding, including subtle changes in their shape and structure. nih.gov

Characterize Interaction Dynamics: It allows for the analysis of the persistence of key interactions, such as how long hydrogen bonds remain intact throughout the simulation. ajchem-a.com

A key metric used in MD analysis is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time compared to a reference structure. A stable, low RMSD value for the ligand suggests it remains securely bound in its initial pose. ajchem-a.com

Table 3: Goals and Metrics of Molecular Dynamics Simulations

| Goal | Key Metric / Analysis | Description |

|---|---|---|

| Assess Complex Stability | Root Mean Square Deviation (RMSD) | A low and stable RMSD value over time indicates that the ligand-protein complex is not undergoing major structural changes. ajchem-a.com |

| Evaluate Ligand Flexibility | Root Mean Square Fluctuation (RMSF) | Identifies which parts of the ligand and protein are flexible or rigid during the simulation. |

| Analyze Interaction Persistence | Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over the simulation period to identify stable, key interactions. ajchem-a.com |

| Estimate Binding Energy | MM/PBSA or MM/GBSA calculations | Post-processing methods to calculate the binding free energy from the simulation trajectory, offering a more refined estimate than docking scores. nih.gov |

In Silico Screening and Virtual Library Design for Isoxazole Scaffolds

In silico screening, also known as virtual screening, is a computational method used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This approach is highly valuable for discovering new molecules based on the isoxazole scaffold. The process typically involves rapidly docking millions of commercially or virtually available compounds against a protein target and ranking them based on their predicted binding scores.

This technique allows researchers to prioritize a smaller, more manageable number of promising candidates for synthesis and experimental testing, saving significant time and resources. researchgate.net Following an initial screening, the identified "hits" containing an isoxazole core can serve as a foundation for designing a virtual library. This involves making systematic chemical modifications to a lead structure, such as this compound, to create a focused set of new, hypothetical derivatives. These new structures can then be subjected to further computational analysis, such as more rigorous docking and ADME predictions, to select the most promising candidates for development. researchgate.net

Computational Prediction of Pharmacokinetic Parameters

Beyond predicting how a molecule binds to its target, computational methods are crucial for evaluating its potential as a drug. This involves predicting its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov Using the 2D or 3D structure of this compound, various in silico models can predict its behavior in the body. historymedjournal.com

These predictive models are often based on Quantitative Structure-Activity Relationship (QSAR) principles, which correlate a molecule's structural features with its physicochemical and biological properties. nih.gov Common predictions include:

Drug-Likeness: Evaluation based on established guidelines like Lipinski's Rule of Five, which assesses properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. researchgate.netfrontiersin.org

Gastrointestinal Absorption: Predicting how well the compound will be absorbed from the gut into the bloodstream. ekb.eg

Blood-Brain Barrier (BBB) Penetration: Estimating the likelihood of the compound crossing into the central nervous system.

Metabolism: Predicting interactions with key metabolic enzymes, such as the Cytochrome P450 (CYP) family. nih.gov

These in silico ADME predictions are vital in the early stages of drug discovery to identify and filter out compounds with poor pharmacokinetic profiles, allowing researchers to focus on candidates with a higher probability of success. mdpi.comresearchgate.net

Table 4: Common Pharmacokinetic Parameters Predicted Computationally

| Parameter Category | Predicted Property | Relevance |

|---|---|---|

| Physicochemical | Lipinski's Rule of Five | Assesses "drug-likeness" and the likelihood of oral bioavailability. frontiersin.org |

| Water Solubility (logS) | Affects absorption and distribution in the body. | |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption after oral administration. ekb.eg |

| Caco-2 Permeability | An in vitro model for predicting intestinal absorption. | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Indicates if the compound is likely to have effects on the central nervous system. |

| Plasma Protein Binding (PPB) | Affects the amount of free drug available to act on its target. | |

| Metabolism | CYP Enzyme Inhibition/Substrate | Predicts potential for drug-drug interactions and metabolic stability. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of N,3,5 Trimethylisoxazole 4 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N,3,5-trimethylisoxazole-4-carboxamide in both solution and solid states. It provides detailed information about the chemical environment of each nucleus, enabling the precise mapping of the molecular structure.

In solution, one-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical structure. The ¹H NMR spectrum is expected to show distinct signals for the three methyl groups and the N-H proton of the carboxamide. The chemical shifts of the methyl protons at positions 3 and 5 of the isoxazole (B147169) ring would differ slightly due to their distinct electronic environments. The N-methyl protons would appear as a singlet, and its chemical shift would be influenced by the electronic nature of the amide group. The amide proton would likely appear as a broad singlet, the position of which can be solvent-dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for all carbon atoms in the molecule. The carbonyl carbon of the carboxamide group would resonate at a characteristic downfield position. The carbons of the isoxazole ring (C3, C4, and C5) would exhibit distinct chemical shifts, providing key information for confirming the ring structure. sciarena.com The three methyl carbons would appear in the upfield region of the spectrum.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assembling the complete molecular structure. A COSY spectrum would reveal proton-proton coupling networks, although in this specific molecule with isolated methyl groups, significant long-range couplings might not be prominent. An HSQC spectrum is particularly valuable as it correlates each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C resonances. Further confirmation of the structure can be obtained through HMBC (Heteronuclear Multiple Bond Correlation) experiments, which reveal long-range correlations between protons and carbons separated by two or three bonds, helping to piece together the entire molecular puzzle.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 3-CH₃ | ~2.3 | ~11 |

| 5-CH₃ | ~2.5 | ~12 |

| N-CH₃ | ~2.9 (d) | ~26 |

| N-H | Variable (broad s) | - |

| C3 | - | ~160 |

| C4 | - | ~110 |

| C5 | - | ~170 |

| C=O | - | ~165 |

Note: These are predicted values based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

Solid-state NMR (ssNMR) spectroscopy offers valuable insights into the structure and dynamics of this compound in its crystalline form. While solution NMR averages out anisotropic interactions, ssNMR can probe these, providing information on molecular packing and polymorphism. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is a standard ssNMR experiment that provides high-resolution spectra of solid samples.

For heterocyclic isomers, ssNMR techniques like ¹³C{¹⁴N} RESPDOR (Resonance Echo Saturation Pulse Double Resonance) can be particularly powerful. nih.goviastate.edu This experiment acts as an "attached nitrogen test," allowing for the clear differentiation of isomers based on the number of carbon atoms directly bonded to nitrogen. nih.goviastate.edu In the case of this compound, this technique could definitively confirm the C-N connectivity within the isoxazole ring and the carboxamide side chain. nih.goviastate.edu

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. For this compound (C₇H₁₀N₂O₂), the expected exact mass would be calculated and compared to the experimental value, typically with an accuracy in the parts-per-million (ppm) range, to confirm its elemental composition.

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.

The fragmentation of isoxazole-containing compounds often involves cleavage of the heterocyclic ring and the side chains. Expected fragmentation pathways for this compound could include the loss of the N-methylcarboxamide group, cleavage of the isoxazole ring, and loss of methyl radicals. The analysis of these fragment ions allows for the confirmation of the connectivity of the different structural components of the molecule.

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z (Predicted) | Possible Fragment Structure/Loss |

| [M - CH₃]⁺ | Loss of a methyl radical |

| [M - CONHCH₃]⁺ | Loss of the N-methylcarboxamide group |

| Isoxazole ring fragments | Various smaller fragments resulting from ring cleavage |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in this compound.

The IR spectrum would be expected to show characteristic absorption bands for the various functional groups. A strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the amide group. The N-H stretching vibration of the secondary amide would likely appear as a band around 3300 cm⁻¹. The C-H stretching vibrations of the methyl groups would be observed in the 2850-3000 cm⁻¹ region. The isoxazole ring itself would have a series of characteristic skeletal vibrations in the fingerprint region (below 1500 cm⁻¹), including C=N and N-O stretching modes.

Raman spectroscopy, which relies on the scattering of light, provides complementary information. While strong dipole moment changes lead to strong IR absorptions, changes in polarizability result in strong Raman signals. Therefore, symmetrical vibrations and non-polar bonds often show stronger signals in Raman spectra. The C=C and C=N bonds within the isoxazole ring, as well as the methyl group vibrations, would be expected to be Raman active.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (Amide) | ~3300 | Weak |

| C-H Stretch (Methyl) | 2850-3000 | 2850-3000 |

| C=O Stretch (Amide) | 1650-1680 | 1650-1680 |

| C=N Stretch (Isoxazole) | ~1600 | Strong |

| N-O Stretch (Isoxazole) | ~1400 | Moderate |

By combining the data from these advanced spectroscopic techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved.

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible and fluorescence spectroscopies are powerful tools for investigating the electronic structure and photophysical behavior of molecules. These techniques provide insights into how a molecule interacts with light, including the absorption of photons, the resulting electronic transitions, and the subsequent emission of light through fluorescence.

UV-Visible absorption spectroscopy measures the transitions of electrons from the ground state to higher energy excited states upon absorption of ultraviolet or visible light. For aromatic and heterocyclic compounds like this compound, the primary electronic transitions observed are typically π → π* and n → π* transitions. The isoxazole ring, being an aromatic heterocycle, exhibits characteristic absorptions. Studies on the parent isoxazole molecule show a broad absorption peak around 6.0 eV to 6.3 eV (approximately 197-207 nm), which is attributed to a π → π* excitation. researchgate.netacs.org The presence of methyl and carboxamide substituents on the isoxazole ring in this compound is expected to modify these absorption characteristics. Auxochromic groups like methyl groups and the carboxamide group typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). up.ac.za

Fluorescence spectroscopy involves the emission of a photon when a molecule relaxes from an excited electronic state to the ground state. Not all molecules that absorb UV-Vis light are fluorescent; the efficiency of fluorescence is quantified by the fluorescence quantum yield. The fluorescence properties are highly sensitive to the molecular structure and the local environment. nih.gov While specific fluorescence data for this compound is not extensively documented in the literature, related heterocyclic carboxamides have been investigated as potential fluorophores. researchgate.netmdpi.com The study of its emission spectrum would reveal the energy of the lowest singlet excited state and provide information about its relaxation pathways.

The photophysical properties of this compound, such as absorption maxima (λmax), molar absorptivity (ε), emission maxima, and fluorescence quantum yield (ΦF), are crucial for applications in materials science and as biological probes. nih.gov

Table 1: Hypothetical Photophysical Data for this compound This table is illustrative, based on typical values for related heterocyclic compounds, as specific experimental data for the target molecule is not readily available in the cited literature.

| Property | Value | Technique |

| Absorption Maximum (λmax) | ~220-260 nm | UV-Visible Spectroscopy |

| Molar Absorptivity (ε) | ~10,000-15,000 M-1cm-1 | UV-Visible Spectroscopy |

| Emission Maximum (λem) | ~350-450 nm | Fluorescence Spectroscopy |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 | Fluorescence Spectroscopy |

| Solvent | Methanol | - |

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and torsion angles, thereby confirming the molecular connectivity and stereochemistry. It also reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. mdpi.com

While the specific crystal structure of this compound has not been reported in the searched literature, analysis of closely related structures, such as 5-methylisoxazole-4-carboxylic acid, provides valuable insights into the likely structural features. nih.gov For this compound, a crystallographic study would be expected to show a nearly planar isoxazole ring. The carboxamide group's orientation relative to the ring would be a key feature, stabilized by intramolecular interactions. In the crystal lattice, intermolecular hydrogen bonds involving the amide N-H proton and the carbonyl oxygen, as well as potentially the isoxazole nitrogen, would likely play a significant role in the supramolecular assembly. nih.govresearchgate.net

Table 2: Crystallographic Data for the Related Compound 5-Methylisoxazole-4-carboxylic Acid This data is for a structurally related compound and serves to illustrate the type of information obtained from an X-ray crystallography study. nih.gov

| Parameter | Value |

| Chemical Formula | C₅H₅NO₃ |

| Formula Weight | 127.10 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 7.2540 (15) |

| b (Å) | 6.4700 (13) |

| c (Å) | 12.273 (3) |

| V (ų) | 576.0 (2) |

| Z | 4 |

Chiroptical Spectroscopies for Stereochemical Elucidation

Chiroptical spectroscopic techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are specifically used to investigate chiral molecules—molecules that are non-superimposable on their mirror images. These methods measure the differential interaction of left- and right-circularly polarized light with a chiral substance.

This compound, as a molecule, does not possess a stereocenter (a chiral center) and lacks any other elements of chirality, such as axial or planar chirality. Its structure is achiral. Consequently, a solution of this compound will not exhibit any optical activity and therefore will not produce a signal in chiroptical spectroscopy experiments. A CD or ORD spectrum of this compound would be a null line.

Chiroptical techniques would only become relevant for this compound if it were derivatized with a chiral moiety or if it were studied in a chiral environment (e.g., bound to a chiral host molecule or dissolved in a chiral solvent), which could induce a chiroptical response. However, for the isolated molecule itself, these techniques are not applicable for stereochemical elucidation due to its inherent achirality.

Medicinal Chemistry and Chemical Biology Applications of the Isoxazole Carboxamide Scaffold

The Isoxazole (B147169) Carboxamide as a Privileged Scaffold in Drug Discovery Research

The isoxazole ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation is attributed to its ability to interact with a wide range of biological targets, leading to compounds with diverse pharmacological activities. nih.govresearchgate.net The isoxazole core is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a feature that imparts a unique electronic distribution and hydrogen bonding capacity. researchgate.net When combined with a carboxamide linkage, the resulting scaffold offers a rigid framework that can be readily functionalized to explore structure-activity relationships (SAR).

The versatility of the isoxazole scaffold is evident in its presence in numerous commercially available drugs and clinical candidates. nih.gov Functionalized isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. researchgate.netnih.gov

Research into derivatives of the core 3,5-dimethylisoxazole (B1293586) scaffold has yielded potent inhibitors of various biological targets. For instance, a series of 3,5-dimethylisoxazole derivative dimers were designed and synthesized as inhibitors of Bromodomain-containing protein 4 (BRD4), a promising target in cancer therapy. nih.gov One of the most potent compounds from this series, compound 22 , demonstrated significant inhibition of colorectal cancer cell proliferation and in vivo antitumor efficacy. nih.gov This highlights the utility of the 3,5-dimethylisoxazole core in generating targeted therapeutic agents.

The anticancer potential of isoxazole carboxamides has been explored extensively. Studies on various phenyl-isoxazole-carboxamide derivatives have shown potent to moderate activities against a range of cancer cell lines, including melanoma, colon, and liver cancer. nih.govresearchgate.net The specific substitution pattern on both the isoxazole ring and the carboxamide's N-phenyl group plays a crucial role in determining the potency and selectivity of these compounds. nih.gov

| Compound | Target/Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 22 (dimer) | HCT116 (Colorectal Cancer) | 162 nM | nih.gov |

| Compound 2e | B16F1 (Melanoma) | 0.079 µM | nih.govresearchgate.net |

| Compound 2a | Colo205 (Colon Cancer) | 9.179 µM | nih.gov |

| Compound 2a | HepG2 (Liver Cancer) | 7.55 µM | nih.gov |

Scaffold Hopping and Bioisosteric Replacement Strategies in N,3,5-Trimethylisoxazole-4-carboxamide Analogues

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel compounds with improved potency, selectivity, and pharmacokinetic properties while retaining the key biological activity of a parent molecule. acs.orgrsc.org These techniques involve modifying the core structure (scaffold) or replacing specific functional groups with others that have similar physicochemical properties. drughunter.comcambridgemedchemconsulting.com

Scaffold Hopping: This strategy involves replacing a central core structure with a topologically different one that maintains a similar three-dimensional arrangement of key functional groups. For instance, in the design of novel antifungal agents, researchers have employed scaffold hopping to design pyrazole (B372694) carboxamide derivatives from other heterocyclic cores, aiming to discover new compounds with broad-spectrum activity. researchgate.net A similar approach could be applied to this compound, where the 3,5-dimethylisoxazole core could be replaced by other five- or six-membered heterocycles to explore new intellectual property space and potentially improve drug-like properties.

Bioisosteric Replacement: This technique focuses on substituting functional groups or atoms with alternatives that have similar steric, electronic, or solubility characteristics. drughunter.com The goal is to fine-tune a molecule's properties without drastically altering its interaction with the biological target.

Common bioisosteric replacements for the carboxamide linkage include motifs like the 1,2,3-triazole ring, which is resistant to enzymatic cleavage and can mimic the hydrogen bonding pattern of an amide. cambridgemedchemconsulting.com In the context of isoxazole-containing compounds, the isoxazole ring itself can be part of a bioisosteric switch. For example, the 1,2,3-triazole ring has been successfully used as a bioisostere for the isoxazole ring in the development of an Ebola virus inhibitor, demonstrating the interchangeability of these heterocycles to achieve similar biological outcomes. unimore.it

Another relevant bioisostere for the this compound scaffold is the 3-hydroxyisoxazole group, which is a well-established bioisostere for carboxylic acids due to its similar pKa value. nih.gov This highlights how different parts of the isoxazole scaffold can be involved in bioisosteric modifications to modulate activity and physicochemical properties.

Rational Design of Isoxazole Carboxamide-Based Probes for Biological Systems

The rational design of chemical probes is essential for studying biological systems, enabling the visualization and interrogation of molecular targets in their native environment. The isoxazole scaffold has been successfully employed as a core structure for the development of fluorescent probes. nih.gov

A common strategy involves synthesizing an isoxazole derivative functionalized with a reactive group, such as a terminal alkyne. This alkyne can then be used in "click" chemistry reactions to attach reporter tags, such as fluorophores, or to link the probe to a solid support for affinity chromatography. nih.gov For example, researchers have developed synthetic routes to isoxazole derivatives containing anthracene, a fluorescent moiety. These compounds exhibit favorable photophysical properties, including good quantum yields, making them suitable for use as fluorescent tags in cellular imaging. nih.gov

The design process often involves computational studies to predict the photophysical properties of the probes. nih.gov The methodology for creating such probes could be adapted to the this compound scaffold. By introducing a suitable linker and reactive handle onto the core structure, it could be converted into a versatile chemical tool for activity-based protein profiling (ABPP) or for imaging the localization of its target proteins within cells. Molecular docking studies can further aid in understanding how such probes interact with their targets, facilitating the design of more specific and potent tools. researchgate.net

Exploration of Isoxazole Carboxamide Derivatives in Material Science (e.g., optoelectronics)

Beyond their biological applications, isoxazole derivatives are gaining attention as functional components in material science, particularly in the field of optoelectronics. worldscientific.com Theoretical studies using density functional theory (DFT) have been employed to investigate the geometric, charge transport, and nonlinear optical (NLO) properties of isoxazole derivatives. worldscientific.com

These computational studies have shown that certain isoxazole derivatives possess favorable characteristics for use as hole transport materials in organic electronic devices. This is based on calculations of their reorganization energies and transfer integrals, which predict higher intrinsic mobility for holes compared to electrons. worldscientific.com Furthermore, the investigation of their NLO properties revealed that some isoxazole derivatives have first hyperpolarizability values significantly larger than that of urea, a standard NLO material, suggesting their potential as candidates for NLO applications. worldscientific.com

The electronic properties of the isoxazole ring are key to these applications. Photoexcitation of the isoxazole ring can lead to ultrafast O-N bond cleavage, a property that is being investigated for its potential in photochemical reactions and materials. acs.org The ability to tune the electronic properties of the scaffold through substitution makes isoxazole carboxamides attractive targets for the development of new materials with tailored optical and electronic characteristics for use in technologies like organic light-emitting diodes (OLEDs).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,3,5-Trimethylisoxazole-4-carboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via alkylation or esterification of isoxazole precursors. For example, cyclization reactions in acetonitrile under reflux (1–3 minutes) followed by iodine-mediated intramolecular coupling in DMF have been effective for analogous isoxazole derivatives . Optimizing solvent polarity (e.g., acetonitrile vs. DMF) and reaction time can improve yields. Monitoring by TLC or HPLC is critical to identify intermediates and prevent over-alkylation.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Use ¹H and ¹³C NMR to verify methyl group positions (δ 2.1–2.5 ppm for N-methyl and δ 2.3–2.7 ppm for isoxazole methyl groups) and the carboxamide moiety (δ 165–170 ppm in ¹³C). IR spectroscopy can confirm the carbonyl stretch (~1680 cm⁻¹) and isoxazole ring vibrations (~1550 cm⁻¹). Mass spectrometry (ESI-MS) should align with the molecular ion [M+H]⁺ at m/z 182.1 .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carboxamide group. Avoid exposure to moisture and strong acids/bases, which can degrade the isoxazole ring. Stability studies indicate a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How can computational modeling aid in predicting the biological activity of this compound analogs?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes (e.g., COX-2 or HDACs) using the isoxazole ring as a pharmacophore. QSAR models can correlate substituent effects (e.g., methyl group positions) with bioactivity. Validate predictions with in vitro assays, such as enzyme inhibition kinetics .

Q. What experimental strategies resolve contradictions in literature data on isoxazole-carboxamide reactivity?

- Methodological Answer : Cross-validate conflicting results by reproducing synthesis protocols with strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere). Use high-resolution LC-MS to identify side products (e.g., N-demethylation byproducts). Systematic variation of substituents (e.g., 3,5-dimethyl vs. 4-methyl) can clarify steric/electronic effects .

Q. How can researchers design comparative studies to evaluate the bioactivity of this compound against structurally related compounds?

- Methodological Answer : Develop a panel of analogs (e.g., varying methyl group positions or replacing the isoxazole with thiazole) and test them in parallel assays (e.g., cytotoxicity, ROS scavenging). Use statistical tools (ANOVA, PCA) to differentiate structure-activity relationships. Reference compounds like tyrosol-isoxazole hybrids (e.g., from ) provide benchmarks for antioxidant or antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.